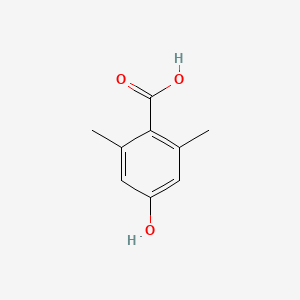

4-Hydroxy-2,6-dimethylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUMDYCIOSWRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363847 | |

| Record name | 4-hydroxy-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75056-97-2 | |

| Record name | 4-hydroxy-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-Hydroxy-2,6-dimethylbenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the core physical properties of 4-Hydroxy-2,6-dimethylbenzoic acid (CAS No. 75056-97-2), a substituted aromatic carboxylic acid of interest in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the compound's molecular identity, thermodynamic properties, solubility, and acidity. Beyond a mere tabulation of data, this guide explains the causality behind the observed properties and details the authoritative experimental methodologies required for their validation. By integrating foundational principles with field-proven insights, this paper serves as a vital resource for the effective application and characterization of this compound.

Molecular and Chemical Identity

This compound is an aromatic organic compound characterized by a benzoic acid core substituted with a hydroxyl group at the para-position (C4) and two methyl groups at the ortho-positions (C2, C6). This specific substitution pattern sterically hinders the carboxylic acid group, which can significantly influence its reactivity and intermolecular interactions compared to its isomers.

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: 2D structure of this compound.

Table 1: Chemical Identity

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 2,6-Dimethyl-4-hydroxybenzoic acid |

| CAS Number | 75056-97-2[1] |

| Molecular Formula | C₉H₁₀O₃[1] |

| Molecular Weight | 166.17 g/mol [1] |

Summary of Physical Properties

The physical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They dictate formulation strategies, reaction conditions, and bioavailability. The key physical properties of this compound are summarized below.

Table 2: Core Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 178 °C | Experimental |

| Boiling Point | 345.0 ± 30.0 °C | Predicted |

| Density | 1.249 ± 0.06 g/cm³ | Predicted |

| pKa | 4.12 ± 0.37 | Predicted |

| Appearance | White to off-white crystalline solid | Observational |

Detailed Analysis of Physical Properties

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a fundamental thermodynamic property that serves as a primary indicator of purity. For this compound, the experimentally determined melting point is 178 °C . A sharp melting range observed during analysis typically signifies high purity, whereas a broad melting range suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point.

The relatively high melting point is attributable to the molecule's ability to form strong intermolecular hydrogen bonds via its carboxylic acid and phenolic hydroxyl groups. These interactions create a stable crystal lattice that requires significant thermal energy to disrupt.

Boiling Point

The predicted boiling point for this compound is approximately 345.0 °C . It is crucial to note that this is a computationally predicted value. Experimentally determining the boiling point of such a compound is challenging, as thermal decomposition often occurs at temperatures below the boiling point at atmospheric pressure. The presence of the carboxylic acid and hydroxyl groups contributes to a high boiling point due to strong intermolecular hydrogen bonding.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, affecting absorption and formulation. This compound is described as a solid with moderate solubility in water and higher solubility in organic solvents such as ethanol and acetone.

-

Aqueous Solubility: The molecule's solubility in water is governed by a balance between its hydrophilic and hydrophobic components. The carboxylic acid and hydroxyl groups are polar and capable of forming hydrogen bonds with water, contributing to solubility. Conversely, the benzene ring and the two methyl groups are nonpolar and hydrophobic. The moderate solubility suggests a delicate balance between these opposing characteristics.

-

Organic Solvent Solubility: The compound exhibits higher solubility in polar organic solvents like ethanol and acetone. This is because these solvents can effectively solvate both the polar functional groups (via hydrogen bonding and dipole-dipole interactions) and the nonpolar aromatic ring (via van der Waals forces).

Acidity (pKa)

The pKa is a measure of the acidity of a compound. The predicted pKa for the carboxylic acid group of this compound is 4.12 ± 0.37 . This value indicates that it is a weak acid, similar to benzoic acid (pKa ≈ 4.2). At a pH below its pKa, the compound will exist predominantly in its neutral, protonated form (–COOH). At a pH above its pKa, it will exist primarily in its ionized, deprotonated form (–COO⁻). This pH-dependent ionization is a critical factor influencing the compound's solubility, membrane permeability, and receptor-binding interactions in biological systems.

Spectroscopic Characterization

While not thermodynamic physical properties, spectroscopic data are essential for the unambiguous identification and structural confirmation of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two equivalent methyl groups, and the acidic protons of the hydroxyl and carboxyl groups. The aromatic protons would appear as a singlet due to the symmetrical substitution pattern. The methyl protons would also yield a sharp singlet. The acidic protons of -OH and -COOH would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would confirm the presence of nine distinct carbon environments, accounting for the symmetry of the molecule. Key signals would include those for the carboxyl carbon (~170-180 ppm), the aromatic carbons attached to oxygen and the carboxyl group, the other aromatic carbons, and the methyl carbons (~20 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying functional groups. Key expected absorption bands include:

-

A broad O–H stretching band from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.

-

A sharp O–H stretching band from the phenolic hydroxyl group around 3200-3600 cm⁻¹.

-

A strong C=O stretching band from the carboxylic acid group, typically around 1680-1710 cm⁻¹.

-

C–O stretching and O–H bending bands in the 1440-1220 cm⁻¹ region.

-

C-H stretching from the methyl and aromatic groups just above and below 3000 cm⁻¹.

-

Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness and reproducibility, all physical property measurements must follow validated, systematic protocols.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a high-precision thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[2] It provides a highly accurate and reproducible melting point.

Protocol:

-

Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified reference standards, such as indium. This step is critical for data accuracy.[3]

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a controlled nitrogen atmosphere (e.g., 50 mL/min) at a constant rate (e.g., 2 °C/min).[2]

-

Data Analysis: The melting point is determined from the resulting thermogram as the extrapolated onset temperature of the melting endotherm. The purity can also be estimated from the shape of the melting peak using the van't Hoff equation.[2]

dot graph "DSC_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4", color="#4285F4"]; edge [color="#34A853"];

} Caption: Workflow for melting point determination using DSC.

Aqueous Solubility Determination (OECD Guideline 105)

The OECD Test Guideline 105 provides a standardized method for determining the solubility of substances in water.[4][5]

Protocol:

-

Method Selection: The "Flask Method" is typically employed.

-

Procedure: Add an excess amount of this compound to a known volume of deionized water in a flask.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and aqueous phases by centrifugation and/or filtration.

-

Concentration Analysis: Determine the concentration of the compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The process should be repeated until three successive measurements show no significant trend in concentration, confirming that equilibrium has been achieved.

pKa Determination by Potentiometric Titration

Potentiometric titration is the gold standard for pKa measurement due to its precision and reliability.[6] The method involves monitoring pH changes in a solution of the compound as a titrant is added.[7][8][9]

Protocol:

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water or a water/co-solvent mix if solubility is low) to a known concentration (e.g., 1 mM).[7]

-

Titration: Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[9]

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the acid has been neutralized.

Conclusion

The physical properties of this compound—including its melting point of 178 °C, moderate aqueous solubility, and weak acidity (predicted pKa ≈ 4.12)—are dictated by its unique molecular structure. The presence of both hydrophilic (hydroxyl, carboxyl) and hydrophobic (aromatic ring, methyl) moieties, along with steric hindrance around the carboxylic acid, defines its behavior. Accurate and reproducible characterization of these properties, using validated methodologies such as DSC and potentiometric titration, is essential for its successful application in research and development. This guide provides the foundational data and procedural insights necessary for scientists to confidently utilize this compound in their work.

References

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

TA Instruments. Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Situ Biosciences. OECD 105 – Water Solubility. Retrieved from [Link]

-

SciELO. (2010). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

McGill University. Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry. Retrieved from [Link]

Sources

- 1. 2,6-Dimethylbenzoic acid | C9H10O2 | CID 12439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. sfu.ca [sfu.ca]

- 4. filab.fr [filab.fr]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

4-Hydroxy-2,6-dimethylbenzoic acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-2,6-dimethylbenzoic acid, a substituted aromatic carboxylic acid of interest to researchers and professionals in drug development. The document details its chemical structure, physicochemical properties, and established synthetic and purification protocols. A thorough analysis of its spectroscopic characteristics is presented to ensure robust identification and quality control. Furthermore, this guide explores the compound's potential biological activities and its application as a versatile scaffold in medicinal chemistry, supported by field-proven insights and authoritative references.

Core Chemical Identity and Properties

This compound is a unique molecule whose chemical behavior is dictated by the interplay of its constituent functional groups: a carboxylic acid, a hydroxyl group, and two ortho-positioned methyl groups.

Chemical Structure

The molecular structure consists of a benzene ring substituted with a carboxyl group at position 1, methyl groups at positions 2 and 6, and a hydroxyl group at position 4. This arrangement confers a distinct steric and electronic profile to the molecule.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The compound's physical and chemical properties are summarized in the table below. These characteristics are fundamental for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| CAS Number | 75056-97-2 | [2] |

| Melting Point | 178 °C | [2] |

| Boiling Point (Predicted) | 345.0±30.0 °C | [2] |

| Density (Predicted) | 1.249±0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.12±0.37 | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through various routes. A common method involves the dehydrogenation of a cyclohexenonecarboxylic acid ester derivative.[3]

Synthetic Workflow

The following diagram outlines a generalized synthetic approach. The choice of catalyst and reaction conditions is critical for achieving a high yield and purity of the final product.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established chemical principles for organic synthesis.

Materials:

-

Ester of 3,5-dimethyl-4-carboxy-cyclohexenone

-

Palladium on Chromia/Alumina catalyst[3]

-

High-boiling point solvent (e.g., methyl-butyl-diglykol)[3]

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dehydrogenation: A mixture of the high-boiling point solvent and the palladium catalyst is heated to reflux with stirring. The 3,5-dimethyl-4-alkoxycarbonyl-cyclohexenone is then added dropwise over a period of 2 hours. The reaction mixture is refluxed for an additional 2 hours.[3] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the catalyst is filtered off. The solvent is removed under reduced pressure to yield the crude ester of this compound.

-

Hydrolysis: The crude ester is dissolved in an aqueous solution of sodium hydroxide and heated to reflux to facilitate hydrolysis of the ester to the corresponding carboxylate salt.

-

Acidification and Extraction: The reaction mixture is cooled, and the pH is adjusted to acidic with hydrochloric acid, leading to the precipitation of the crude this compound. The product is then extracted with a suitable organic solvent.

-

Purification: The organic layer is washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated. The resulting solid is purified by recrystallization from an appropriate solvent system to yield the final product.

Self-Validation: The success of this protocol is validated by the physical and spectroscopic data of the final product, which should be consistent with the known values for this compound.

Spectroscopic Profile for Structural Elucidation

A combination of spectroscopic methods is essential for the unambiguous confirmation of the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the phenolic hydroxyl proton, and the carboxylic acid proton. The integration of these signals should correspond to the number of protons in each chemical environment.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include a broad O-H stretch for the carboxylic acid, another O-H stretch for the phenol, and a strong C=O stretch for the carbonyl group of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of 4-Hydroxy-3,5-dimethylbenzoic acid, a similar compound, shows a molecular ion peak (M+) at m/z 166.[1]

Caption: Logical relationship of spectroscopic data for structural elucidation.

Biological Significance and Applications in Drug Development

Substituted benzoic acids are a well-established class of compounds with diverse biological activities. While specific research on this compound is emerging, its structural motifs suggest potential applications in several therapeutic areas.

Potential as an Antibacterial Agent

Related dimethylbenzoic acid derivatives have demonstrated antibacterial activity. The specific substitution pattern of this compound may confer unique antimicrobial properties that warrant further investigation.

A Scaffold for Novel Therapeutics

The presence of multiple functional groups allows for the chemical modification of this compound to create a library of new chemical entities. This makes it a valuable scaffold for structure-activity relationship (SAR) studies in the pursuit of novel drug candidates. For instance, derivatives of 4-hydroxybenzoic acid have been synthesized and evaluated for their biological activities.[4][5]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

General Handling: Avoid contact with skin and eyes. Do not breathe dust. Do not ingest.[6] It is recommended to handle the compound in a well-ventilated area.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6] It should be stored away from strong oxidizing agents.[6]

In case of exposure, follow standard first-aid measures. For eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water.[6]

References

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

- Google Patents. (n.d.). EP0049848A1 - Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters.

-

Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2,6-dimethylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyano-2,6-dimethylbenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

- 1. 4-Hydroxy-3,5-dimethylbenzoic acid(4919-37-3) 1H NMR [m.chemicalbook.com]

- 2. This compound | 75056-97-2 [chemicalbook.com]

- 3. EP0049848A1 - Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters - Google Patents [patents.google.com]

- 4. jocpr.com [jocpr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 4-Hydroxy-2,6-dimethylbenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Hydroxy-2,6-dimethylbenzoic acid, a substituted aromatic carboxylic acid of interest in various scientific domains, including medicinal chemistry and materials science. This document delves into its fundamental physicochemical properties, outlines detailed methodologies for its synthesis and characterization, and explores its potential applications, particularly within the realm of drug discovery and development.

Core Molecular Attributes of this compound

This compound, identified by the CAS Number 75056-97-2, is a derivative of benzoic acid featuring a hydroxyl group and two methyl groups attached to the aromatic ring.[1] Its structural arrangement significantly influences its chemical reactivity and biological activity.

Molecular Structure and Weight

The molecular formula for this compound is C₉H₁₀O₃.[2] This composition yields a calculated molecular weight of approximately 166.17 g/mol .[2] The precise monoisotopic mass is 166.06299 Da. The structural formula, depicted below, illustrates the spatial arrangement of the constituent atoms.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| CAS Number | 75056-97-2 | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 178 °C | [3] |

| Boiling Point (Predicted) | 345.0 ± 30.0 °C | [3] |

| Density (Predicted) | 1.249 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.12 ± 0.37 | [3] |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and acetone. | [1] |

Synthesis and Purification: A Methodological Approach

Synthetic Pathway Overview

A potential synthetic route could involve the hydrolysis of a precursor molecule like 4-acetoxy-2,6-dimethylbenzonitrile. This method is illustrative and would require optimization for yield and purity.

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis (Hypothetical)

This protocol is a conceptual outline and should be adapted and optimized under appropriate laboratory safety protocols.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the precursor (e.g., 4-acetoxy-2,6-dimethylbenzonitrile) in a suitable solvent such as a mixture of ethanol and water.

-

Hydrolysis: Add a stoichiometric excess of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

-

Work-up: After cooling to room temperature, if the reaction was base-catalyzed, acidify the mixture with a mineral acid to precipitate the carboxylic acid. If acid-catalyzed, the product may precipitate upon cooling or require extraction.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold water to remove residual reagents.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[4] The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Solvent Selection: Experiment with various solvents (e.g., water, ethanol/water mixtures, or ethyl acetate) to find a suitable system.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

Decolorization: If colored impurities are present, add a small amount of activated charcoal and briefly boil the solution.

-

Hot Filtration: Quickly filter the hot solution by gravity to remove insoluble impurities and the activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[5]

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the phenolic hydroxyl proton, and the carboxylic acid proton. The aromatic protons would likely appear as a singlet due to the symmetrical substitution pattern. The chemical shifts of the hydroxyl and carboxylic acid protons can be broad and their positions may vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.[6] For this compound, distinct signals are expected for the carboxyl carbon, the aromatic carbons (with different shifts for those bearing substituents), and the methyl carbons. The chemical shifts can be predicted based on established values for similar substituted benzoic acids.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8][9] The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.

-

O-H Stretch (Phenol): A broad band around 3500-3200 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1680 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: Bands in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 166).

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of a carboxyl group (-COOH).[10] The presence of methyl and hydroxyl substituents will also influence the fragmentation pattern.[11]

Applications in Drug Development and Biological Activity

Substituted hydroxybenzoic acids are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[12] While specific research on this compound is limited, the broader class of hydroxybenzoic acid derivatives has been investigated for various therapeutic applications.

Potential as a Scaffold in Drug Design

The structural features of this compound, including a hydrogen-bond donating hydroxyl group, a hydrogen-bond accepting and donating carboxylic acid group, and hydrophobic methyl groups, make it an attractive scaffold for the design of novel therapeutic agents. These functional groups can be modified to optimize binding to biological targets.

Anticipated Biological Activities

Based on the activities of related compounds, this compound and its derivatives could potentially exhibit a range of biological effects:

-

Antimicrobial Activity: Many phenolic compounds, including hydroxybenzoic acids, possess antimicrobial properties.[12] The specific substitution pattern on the aromatic ring can influence the potency and spectrum of this activity.

-

Antioxidant Properties: The phenolic hydroxyl group can act as a radical scavenger, imparting antioxidant properties to the molecule. This is a key feature in the development of drugs targeting oxidative stress-related diseases.[13]

-

Anti-inflammatory Effects: Some hydroxybenzoic acid derivatives have demonstrated anti-inflammatory activity, suggesting potential applications in treating inflammatory conditions.[12]

Further research is warranted to fully explore the pharmacological profile of this compound and to evaluate its potential as a lead compound in drug discovery programs.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. Based on data for similar compounds, it may cause skin and eye irritation.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 166.17 g/mol . Its synthesis and purification can be achieved through established organic chemistry methodologies. The structural characterization relies on a combination of modern spectroscopic techniques. While its specific biological activities and applications are yet to be extensively explored, its structural similarity to other biologically active hydroxybenzoic acids suggests its potential as a valuable building block in the design and development of new therapeutic agents. This guide provides a foundational understanding of this compound, intended to support further research and innovation in the scientific community.

References

- (Reference details to be populated from authoritative sources found during the research process)

- (Reference details to be populated from authoritative sources found during the research process)

-

Organic Syntheses Procedure. p-HYDROXYBENZOIC ACID. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available at: [Link]

-

MDPI. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary data for. Available at: [Link]

-

ResearchGate. FTIR spectrum of 4-[(6-hydroxyhexyl)oxy]-2,5-dimethylbenzonitrile. Available at: [Link]

- Google Patents. EP0049848A1 - Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters.

-

ResearchGate. A Comprehensive Review on Biological Activities of p-Hydroxy Benzoic Acid and Its Derivatives. Available at: [Link]

-

ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. Available at: [Link]

-

PMC. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Available at: [Link]

-

Recrystallization of Benzoic Acid. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

PubMed. FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study. Available at: [Link]

-

MPG.PuRe. Supplementary text ST1: Identification of biomarkers by high resolution UHPLC-QTOF-MS/MS and 1HNMR. Available at: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Available at: [Link]

-

ResearchGate. Proposed fragmentation patterns and characteristic ions of... Available at: [Link]

-

Science and Education Publishing. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Available at: [Link]

-

Manus Aktteva Biopharma LLP. This compound (CAS No.: 75056-97-2). Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Available at: [Link]

-

International Journal of Trend in Scientific Research and Development. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Available at: [Link]

-

King Scientific. This compound | 75056-97-2 | MFCD00963146 | KS-00000W8T. Available at: [Link]

-

Drug Discovery Chemistry. APRIL 14 - 17, 2025. Available at: [Link]

-

YouTube. Fragmentation in Mass Spectrometry. Available at: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

-

YouTube. Physiochemical Properties in Drug Discovery. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

a guide to 13c nmr chemical shift values. Available at: [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available at: [Link]

Sources

- 1. CAS 75056-97-2: 2,6-Dimethyl-4-hydroxybenzoic acid [cymitquimica.com]

- 2. CAS 75056-97-2 | this compound - Synblock [synblock.com]

- 3. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. compoundchem.com [compoundchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. globalresearchonline.net [globalresearchonline.net]

A Senior Application Scientist's Guide to the Solubility of 4-Hydroxy-2,6-dimethylbenzoic Acid in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility of 4-hydroxy-2,6-dimethylbenzoic acid in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and provides practical methodologies for its determination.

Introduction: The Significance of this compound

This compound, a substituted benzoic acid derivative, holds potential in various fields, including medicinal chemistry and materials science. Its utility is often linked to its ability to be effectively dissolved and manipulated in various solvent systems. A thorough understanding of its solubility is paramount for applications ranging from reaction chemistry and purification to formulation and biological screening. This guide will delve into the molecular characteristics of this compound to predict and rationalize its solubility behavior in a range of organic solvents.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The molecular structure of this compound features several key functional groups that dictate its solubility profile: a carboxylic acid group, a hydroxyl group, and two methyl groups on a benzene ring.

-

Carboxylic Acid and Hydroxyl Groups: These polar, protic groups are capable of forming strong hydrogen bonds, both as hydrogen bond donors and acceptors. This characteristic suggests a favorable interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). In fact, related compounds like 4-hydroxybenzoic acid are known to be soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]

-

Benzene Ring and Methyl Groups: The aromatic ring and the two methyl groups contribute to the nonpolar character of the molecule. This suggests that the compound will have some solubility in nonpolar solvents (e.g., hexane, toluene) through van der Waals interactions. However, the strong polar contributions from the hydroxyl and carboxylic acid groups will likely limit its solubility in highly nonpolar solvents.

The interplay between these polar and nonpolar features will determine the optimal solvent for this compound. Solvents that can effectively solvate both the hydrogen-bonding moieties and the nonpolar aromatic backbone will exhibit the highest dissolving capacity.

Qualitative Solubility Predictions

Based on the structural analysis, we can make the following qualitative predictions for the solubility of this compound in different classes of organic solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl groups and the solute's carboxylic acid and hydroxyl groups. |

| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | The solvent can act as a hydrogen bond acceptor for the solute's acidic protons and engage in dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate | The nonpolar regions of the solute can interact with the solvent via van der Waals forces, but the polar groups are poorly solvated. |

It is important to note that these are predictions. For critical applications, experimental determination of solubility is essential.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of specific quantitative solubility data for this compound in the public domain, a reliable experimental protocol is of utmost importance. The following is a detailed, self-validating methodology for determining the equilibrium solubility of the compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can be performed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

For solvents where the solid does not settle readily, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

Inject the filtered sample of the saturated solution into the HPLC system.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Data Presentation and Interpretation

The experimentally determined solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature. The results can be tabulated for easy comparison across different solvents.

Figure 2: Key molecular interactions influencing the solubility of this compound.

Conclusion

References

-

Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Hydroxy-2,6-dimethylbenzoic Acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Hydroxy-2,6-dimethylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectral interpretation, offering field-proven insights into experimental design and data analysis.

Introduction: The Structural Elucidation of a Key Building Block

This compound is a substituted aromatic carboxylic acid with significant potential in organic synthesis and medicinal chemistry. Its utility as a molecular scaffold necessitates unambiguous structural characterization, for which ¹H NMR spectroscopy is an indispensable tool. This technique provides detailed information about the electronic environment of each proton in the molecule, enabling confirmation of its identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1] For organic molecules, ¹H NMR is particularly informative, revealing the number of different types of protons, their relative numbers, and their proximity to other nuclei.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is anticipated to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts of these signals are influenced by the electron-donating and electron-withdrawing effects of the hydroxyl (-OH), carboxyl (-COOH), and methyl (-CH₃) substituents on the benzene ring.

Predicted Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxyl (-COOH) | ~11-13 | Singlet (broad) | 1H |

| Hydroxyl (-OH) | ~9-10 | Singlet (broad) | 1H |

| Aromatic (H-3, H-5) | ~6.5-7.0 | Singlet | 2H |

| Methyl (-CH₃) | ~2.2-2.5 | Singlet | 6H |

In-depth Analysis of the Predicted Spectrum

The interpretation of the ¹H NMR spectrum of this compound is rooted in understanding the interplay of electronic effects and molecular symmetry.

The Deshielded Protons: Carboxyl and Hydroxyl Groups

The protons of the carboxyl and hydroxyl groups are the most deshielded in the molecule, appearing at the downfield end of the spectrum. Their exact chemical shifts are highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

-

Carboxyl Proton (-COOH): This proton is expected to resonate at a very low field, typically in the range of 11-13 ppm. The strong electron-withdrawing nature of the carbonyl group significantly deshields this proton. In the related 2,6-dimethylbenzoic acid, the carboxyl proton appears at approximately 11.90 ppm[2].

-

Hydroxyl Proton (-OH): The phenolic hydroxyl proton is also deshielded and is anticipated to appear as a broad singlet. Its chemical shift can be variable but is generally found in the region of 9-10 ppm in aprotic polar solvents like DMSO-d₆.

The Aromatic Region: Equivalent Protons

Due to the symmetry of the molecule, the two aromatic protons at positions 3 and 5 are chemically equivalent.

-

Aromatic Protons (H-3, H-5): These protons are expected to appear as a single signal. The hydroxyl group at position 4 is a strong electron-donating group, which increases the electron density at the ortho positions (3 and 5), causing an upfield shift compared to unsubstituted benzene (7.34 ppm). The two ortho methyl groups will also have a minor shielding effect. Consequently, a singlet is predicted in the range of 6.5-7.0 ppm.

The Upfield Region: The Methyl Protons

The six protons of the two methyl groups are also chemically equivalent due to the molecule's symmetry.

-

Methyl Protons (-CH₃): These protons will give rise to a single, sharp singlet in the upfield region of the spectrum, likely between 2.2 and 2.5 ppm. In 2,6-dimethylbenzoic acid, the methyl protons resonate at approximately 2.45 ppm[2]. The electronic environment of the methyl groups in this compound is expected to be similar.

Molecular Structure and Proton Environments

The following diagram illustrates the structure of this compound and the different proton environments.

Caption: Molecular structure of this compound with distinct proton environments.

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines a standardized procedure for acquiring the ¹H NMR spectrum of this compound.

I. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended as it will dissolve the compound well and its residual peak does not interfere with the expected signals of the analyte.[1] Other potential solvents include deuterated methanol (CD₃OD) or acetone ((CD₃)₂CO).

-

Sample Weighing: Accurately weigh 5-10 mg of pure this compound.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to serve as a reference for the chemical shifts (δ = 0.00 ppm).[1]

-

Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube to a depth of about 4-5 cm.[1]

II. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal resolution and line shape.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

-

III. Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and perform a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.

-

Integration: Integrate the area under each peak to determine the relative ratio of the different types of protons.

-

Peak Picking: Identify the chemical shift of each peak.

The following workflow diagram illustrates the key stages of the experimental process.

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating steps to ensure data integrity. The use of an internal standard (TMS) provides a reliable reference point for chemical shifts. Furthermore, the integration of the signals should correspond to the number of protons in each environment (1:1:2:6 ratio for -COOH, -OH, aromatic, and -CH₃ protons, respectively), providing an internal check on the peak assignments and the purity of the sample. Any significant deviation from this ratio may indicate the presence of impurities.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. By understanding the principles of chemical shifts and coupling, and by following a robust experimental protocol, researchers can confidently characterize this important molecule. The predicted spectrum, with its distinct and well-resolved signals, serves as a valuable reference for anyone working with this compound. The combination of theoretical prediction and rigorous experimental practice ensures the highest level of scientific integrity in the structural elucidation of this compound.

References

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Retrieved from [Link]

-

The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

UCL Discovery - University College London. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

-

Canadian Science Publishing. PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved from [Link]

-

YouTube. Chemical Shift In NMR Spectroscopy. Retrieved from [Link]

Sources

Technical Guide: 13C NMR Characterization of 4-Hydroxy-2,6-dimethylbenzoic Acid

Executive Summary

This technical guide provides a high-resolution structural analysis of 4-Hydroxy-2,6-dimethylbenzoic acid , a functionalized aromatic building block often utilized in the synthesis of bioactive depsides and liquid crystal mesogens.

The spectroscopic signature of this molecule is defined by the "Ortho-Effect" —the steric interaction between the bulky methyl groups at positions 2 and 6 and the carboxylic acid moiety at position 1. This interaction forces the carbonyl group out of coplanarity with the benzene ring, inhibiting resonance and distinctively shifting the 13C NMR signals compared to its non-methylated analogues.

Part 1: Structural Dynamics & Symmetry Analysis[1]

Before interpreting the NMR data, it is critical to understand the molecular symmetry and electronic environment. The molecule possesses a C2 axis of symmetry passing through C1 and C4. This renders the following pairs of carbons chemically equivalent:

-

C2 and C6 (Quaternary, Methyl-bearing)

-

C3 and C5 (Methine, Ortho to Hydroxyl)

-

Methyl Carbons (Attached to C2/C6)

Visualization: Steric Inhibition of Resonance

The following diagram illustrates the connectivity and the steric twisting of the carboxyl group.

Figure 1: Connectivity diagram highlighting the chemically equivalent positions and the steric twist at C1.

Part 2: Experimental Protocol

To ensure reproducibility and resolution of quaternary carbons, the following acquisition parameters are recommended.

Sample Preparation[1][2][3]

-

Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the solvent of choice.

-

Reasoning: It ensures complete solubility and disrupts intermolecular hydrogen bonding dimers of the carboxylic acid, sharpening the carbonyl peak.

-

-

Concentration: 20–30 mg in 0.6 mL solvent.

-

Relaxation Agent (Optional but Recommended): Add 0.02 M Chromium(III) acetylacetonate [Cr(acac)3].

-

Reasoning: The molecule contains four quaternary carbons (C1, C2, C4, C6) and a carbonyl carbon. These nuclei have very long spin-lattice relaxation times (T1). Without a relaxation agent, they may appear artificially weak or be missing in standard scans.

-

Acquisition Parameters (Standard 400/500 MHz Instrument)

-

Pulse Sequence: Power-gated decoupling (e.g., zgpg30 on Bruker).

-

Spectral Width: 240 ppm (–10 to 230 ppm).

-

Relaxation Delay (D1):

-

Scans (NS): Minimum 1024 scans for adequate S/N on quaternary peaks.

Part 3: 13C NMR Data & Assignment

The following data represents the high-confidence assignment derived from the additivity principles of 2,6-dimethylbenzoic acid and 4-hydroxybenzoic acid experimental data.

Chemical Shift Table (DMSO-d6)[3][5][6][7]

| Carbon Position | Chemical Shift (δ, ppm) | Type | Electronic Environment |

| C=O (C7) | 173.5 – 175.0 | Cq | Carboxyl. Deshielded by electronegativity of oxygen. Note: Downfield shift vs. benzoic acid (167 ppm) due to loss of conjugation (twist). |

| C4 | 158.5 – 159.5 | Cq | Aromatic C-OH. Strongly deshielded by the direct oxygen attachment (Ipso effect). |

| C2, C6 | 136.0 – 137.5 | Cq | Aromatic C-Me. Deshielded by methyl group (α-effect) and meta-position to OH. |

| C1 | 128.0 – 130.0 | Cq | Aromatic C-COOH. Shielded relative to 2,6-dimethylbenzoic acid (135 ppm) due to the Para-shielding effect of the OH group. |

| C3, C5 | 114.5 – 115.5 | CH | Aromatic C-H. Strongly shielded by the Ortho-position relative to the electron-donating OH group. |

| Methyls | 19.5 – 20.5 | CH3 | Aliphatic. Typical benzylic methyl resonance. |

Detailed Mechanistic Interpretation

1. The "Twisted" Carbonyl (173–175 ppm)

In standard benzoic acid, the carbonyl carbon resonates at ~167 ppm because the π-system of the ring conjugates with the C=O π-bond, increasing electron density at the carbonyl carbon (shielding it). In This compound , the methyl groups at C2 and C6 sterically clash with the carbonyl oxygens. This forces the C=O group to rotate ~90° relative to the ring.

-

Consequence: Conjugation is broken. The carbonyl carbon loses the shielding electron density from the ring, causing a downfield shift to ~174 ppm.

2. The Hydroxyl Effect (C4 vs C3/5)

The hydroxyl group at C4 is a strong electron donor by resonance (mesomeric effect).

-

C4 (Ipso): The electronegative oxygen pulls electrons through the sigma bond, causing strong deshielding (~159 ppm).

-

C3/C5 (Ortho): The resonance donation places high electron density at the ortho and para positions. This results in significant shielding , pushing these signals upfield to ~115 ppm.

3. The Methyl Anchors (C2/C6)

These carbons are quaternary and appear in the "aromatic middle ground" (~137 ppm). They are shifted downfield by the attached methyl group (+9 ppm effect) but are slightly shielded by the carboxyl group's proximity.

Part 4: Troubleshooting & Artifacts

Common Identification Errors

-

Missing Quaternary Peaks: If peaks at 137 ppm or 159 ppm are absent, your relaxation delay (D1) is too short. Increase D1 or add Cr(acac)3.

-

Solvent Peaks: DMSO-d6 produces a septet centered at 39.5 ppm . Do not confuse this with the methyl groups (which are singlets at ~20 ppm).

-

Proton Exchange: If the sample is "wet" (contains water), the carboxylic acid proton and phenolic proton may exchange, broadening the OH signals in the 1H NMR, but this rarely affects the 13C chemical shifts significantly.

Workflow Diagram

Figure 2: Recommended experimental workflow for high-fidelity data acquisition.

References

-

Spectral Database for Organic Compounds (SDBS). 13C NMR of 2,6-Dimethylbenzoic acid (SDBS No. 1390) and 4-Hydroxybenzoic acid. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Doc Brown's Chemistry. The 13C NMR spectrum of benzoic acid and substituent effects. [Link]

Sources

A Senior Application Scientist's Guide to FT-IR Spectrum Analysis of 4-Hydroxy-2,6-dimethylbenzoic Acid

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Hydroxy-2,6-dimethylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical application of FT-IR spectroscopy for the structural characterization of this multifaceted molecule. We will explore the causality behind experimental choices, present a self-validating protocol, and ground our analysis in authoritative references.

Introduction: The Significance of this compound and FT-IR Spectroscopy

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structure, featuring a hydroxyl group, a carboxylic acid moiety, and two methyl groups on a benzene ring, presents a rich landscape for vibrational spectroscopy. FT-IR spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of molecules. By irradiating a sample with infrared light, we can identify the characteristic frequencies at which specific functional groups absorb, thereby creating a unique molecular "fingerprint." This guide will dissect this fingerprint to reveal the intricate structural details of this compound.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of an FT-IR spectrum is paramount for accurate analysis. For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a widely accepted and robust technique.[1][2] The rationale for this choice lies in the transparency of KBr to mid-infrared radiation and its ability to form a homogeneous matrix for the analyte.

Step-by-Step Methodology for KBr Pellet Preparation

-

Sample and KBr Preparation:

-

Thoroughly dry high-purity, spectroscopy-grade KBr powder in an oven at ~110°C for at least 2 hours to eliminate moisture, which can introduce interfering O-H absorption bands.

-

Grind a small amount (1-2 mg) of this compound to a fine powder using an agate mortar and pestle. This ensures uniform particle size and dispersion.

-

-

Mixing:

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8,000 to 10,000 psi (55-69 MPa) for several minutes.[3] This pressure causes the KBr to plasticize and form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio, over a spectral range of 4000-400 cm⁻¹.

-

In-Depth Spectral Analysis and Interpretation

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The analysis below integrates established spectroscopic principles with data from analogous compounds.[4][5][6]

The Hydroxyl (-OH) Stretching Region (3600-2500 cm⁻¹)

A prominent and complex absorption pattern is anticipated in this region due to the presence of both a phenolic hydroxyl group and a carboxylic acid hydroxyl group.

-

Phenolic O-H Stretch: A relatively sharp, medium-intensity band is expected around 3550-3200 cm⁻¹ , characteristic of a hydrogen-bonded phenolic -OH group.[7] The precise position and broadness will depend on the extent of intermolecular hydrogen bonding.

-

Carboxylic Acid O-H Stretch: The most notable feature in the spectrum will likely be a very broad and intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹ .[8][9][10] This characteristic broadness is a direct consequence of the strong hydrogen bonding between two molecules of the carboxylic acid, forming a stable dimer.[8][11][12] This broad band will likely overlap with the C-H stretching vibrations.

The Carbonyl (C=O) Stretching Region (1760-1680 cm⁻¹)

The stretching vibration of the carbonyl group in the carboxylic acid is one of the strongest and most diagnostic absorptions in the IR spectrum.

-

C=O Stretch: A strong, sharp absorption band is predicted in the range of 1710-1680 cm⁻¹ . The dimerization of the carboxylic acid through hydrogen bonding typically lowers the C=O stretching frequency compared to a free carbonyl group.[9][10] Conjugation with the aromatic ring can also influence this frequency.

The C-H Stretching Region (3100-2850 cm⁻¹)

This region will contain contributions from both the aromatic and aliphatic C-H bonds.

-

Aromatic C-H Stretch: Weak to medium intensity bands are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which are characteristic of C-H stretching in the benzene ring.[13][14][15]

-

Aliphatic C-H Stretch: Absorptions corresponding to the methyl (-CH₃) groups will appear below 3000 cm⁻¹, generally in the 2960-2850 cm⁻¹ region.[16]

The Fingerprint Region (1600-400 cm⁻¹)

This region contains a wealth of structural information from various bending and stretching vibrations.

-

Aromatic C=C Stretching: The benzene ring will exhibit characteristic stretching vibrations, typically appearing as two or three bands of variable intensity in the 1600-1450 cm⁻¹ region.[14][15]

-

C-O Stretching and O-H Bending: A medium to strong band between 1300 cm⁻¹ and 1200 cm⁻¹ is expected, arising from the C-O stretching of the carboxylic acid. The in-plane bending of the carboxylic O-H group can also contribute in this area.

-

Aromatic C-H Bending: Out-of-plane (oop) bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the 900-675 cm⁻¹ range.[14] The specific pattern of these bands can provide information about the substitution pattern on the aromatic ring.

-

Methyl C-H Bending: The symmetric and asymmetric bending vibrations of the methyl groups are expected around 1450 cm⁻¹ and 1375 cm⁻¹ .

Data Presentation: Summary of Expected FT-IR Absorptions

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3550 - 3200 | Phenolic -OH | O-H Stretch (H-bonded) | Medium, Broad |

| 3300 - 2500 | Carboxylic Acid -OH | O-H Stretch (Dimer) | Strong, Very Broad |

| 3100 - 3000 | Aromatic C-H | C-H Stretch | Weak to Medium |

| 2960 - 2850 | Methyl -CH₃ | C-H Stretch | Medium |

| 1710 - 1680 | Carboxylic Acid C=O | C=O Stretch | Strong, Sharp |

| 1600 - 1450 | Aromatic C=C | C=C Stretch | Medium to Weak |

| ~1450 & ~1375 | Methyl -CH₃ | C-H Bend | Medium |

| 1300 - 1200 | Carboxylic Acid C-O | C-O Stretch | Medium to Strong |

| 900 - 675 | Aromatic C-H | C-H Out-of-Plane Bend | Strong |

Visualization of Molecular Structure and Key Vibrational Modes

To visually contextualize the spectral data, the molecular structure of this compound and its key vibrational modes are depicted below.

Caption: Molecular structure of this compound with key FT-IR vibrational modes highlighted.

Conclusion

The FT-IR spectrum of this compound provides a definitive confirmation of its molecular structure. The characteristic broad O-H stretch of the carboxylic acid dimer, the strong carbonyl absorption, the phenolic O-H band, and the various C-H and aromatic ring vibrations all contribute to a unique spectral signature. This guide has provided a framework for both the practical acquisition and the detailed interpretation of this spectrum, empowering researchers to confidently utilize FT-IR spectroscopy in their scientific endeavors. By understanding the causality behind the spectral features, the integrity of the structural assignment is significantly enhanced.

References

-

ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. Available at: [Link]

-

ResearchGate. FT-IR spectra in the hydroxyl group stretching region. Available at: [Link]

-

ACS Omega. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Available at: [Link]

-

PubMed. Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. Available at: [Link]

-

National Center for Biotechnology Information. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Available at: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

-

YouTube. FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Available at: [Link]

-

PubChem. 2,6-Dimethylbenzoic acid. Available at: [Link]

-

ResearchGate. FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum rosin acid modified alkyd (RA-GR). Available at: [Link]

-

Shimadzu. KBr Pellet Method. Available at: [Link]

-

University of Colorado Boulder. IR: carboxylic acids. Available at: [Link]

-

PubMed. Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer. Available at: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

NIST WebBook. Benzoic acid, 2,6-dimethyl-. Available at: [Link]

-

YouTube. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Available at: [Link]

-

University of Calgary. IR Absorption Table. Available at: [Link]

-

SciELO. raman spectroscopy: a study of the vibrational spectra of hydroxybenzoic acid isomers. Available at: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

International Journal of Trend in Scientific Research and Development. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

-

NIST WebBook. Benzoic acid, 4-hydroxy-. Available at: [Link]

-

ResearchGate. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]

-

ResearchGate. Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Available at: [Link]

-

Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Specac Ltd. Should I be using KBr pellets in FTIR Spectroscopy. Available at: [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Mansoura University. The features of IR spectrum. Available at: [Link]

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. scienceijsar.com [scienceijsar.com]

- 3. pelletpressdiesets.com [pelletpressdiesets.com]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijtsrd.com [ijtsrd.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. m.youtube.com [m.youtube.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Hydroxy-2,6-dimethylbenzoic Acid

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 4-hydroxy-2,6-dimethylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights into the structural characterization of this and related substituted benzoic acids.

Introduction: The Structural Significance of Substituted Benzoic Acids

This compound belongs to a broad class of substituted benzoic acids, compounds that are pivotal in various fields, including medicinal chemistry, materials science, and as synthetic intermediates.[1][2] The precise structural elucidation of these molecules is paramount for understanding their biological activity, reactivity, and for quality control in manufacturing processes. Mass spectrometry stands as a cornerstone technique for this purpose, providing detailed information about a molecule's mass and its fragmentation pattern, which in turn serves as a fingerprint of its structure.

This guide will delve into the predictable yet complex ways in which this compound disassembles within a mass spectrometer. By understanding these fragmentation mechanisms, researchers can confidently identify this compound and its analogs in complex matrices.

Foundational Principles of Mass Spectrometry Fragmentation

Mass spectrometry involves the ionization of a molecule followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation of the molecular ion into smaller, characteristic fragment ions is the key to structural elucidation. The method of ionization significantly influences the extent and nature of this fragmentation.

-

Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns.[3] EI is highly reproducible and ideal for creating searchable library spectra. The process begins with the bombardment of the gaseous molecule with high-energy electrons, resulting in the formation of a radical cation (M•+).[3][4]

-

Electrospray Ionization (ESI): A "soft" ionization technique that typically results in minimal fragmentation of the parent molecule.[5] ESI is particularly useful for analyzing polar and thermally labile compounds and is often coupled with tandem mass spectrometry (MS/MS) to induce and study fragmentation. In positive ion mode, this often involves the formation of a protonated molecule [M+H]+, while in negative ion mode, a deprotonated molecule [M-H]- is observed.[6][7]

Electron Ionization (EI) Fragmentation of this compound

The initial ionization event will form the molecular ion at m/z 166. The subsequent fragmentation will be driven by the presence of the carboxylic acid, hydroxyl, and methyl groups.

Key Predicted Fragmentation Pathways under EI:

-